molecular formula C24H18FN5O2 B2554839 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-61-3

6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2554839
CAS No.: 923202-61-3
M. Wt: 427.439
InChI Key: VZOAMXLZTNMWGL-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex heterocyclic compound supplied for early-stage discovery research. It belongs to a class of nitrogen-containing heterocycles that form the backbone of modern drug design, constituting about 80% of known small-molecule drugs . Compounds featuring the chromeno-triazolo/tetrazolo-pyrimidine scaffold are of significant interest in medicinal chemistry and are frequently explored through diversity-oriented synthesis (DOS) strategies to generate novel chemotypes for biological screening . While the specific biological profile of this compound requires further investigation, structurally similar analogs, such as pyrazolo[4,3-d]pyrimidine and triazolo[1,5-a]pyrimidine derivatives, have demonstrated potent and selective inhibitory activity against various therapeutic targets in scientific literature. These activities include serving as potential anti-cancer agents by targeting protein kinases like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) , as well as acting as novel hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors for the treatment of conditions like renal anemia . The presence of both fluorophenyl and methoxyphenyl substituents is a common medicinal chemistry strategy to fine-tune a molecule's electronic properties, lipophilicity, and binding interactions with biological targets. This product is offered as part of a collection of rare and unique chemicals to support the development of new therapeutic leads and the exploration of novel structure-activity relationships. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

9-(3-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-31-17-11-9-14(10-12-17)22-20-21(26-24-27-28-29-30(22)24)18-7-2-3-8-19(18)32-23(20)15-5-4-6-16(25)13-15/h2-13,22-23H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOAMXLZTNMWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)F)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are effective for creating complex molecules with diverse biological activities. For instance, the method described in a recent study utilized a combination of various reactants under optimized conditions to yield high purity and yield of the target compound. The reaction conditions often include specific solvents and catalysts that enhance the efficiency of the synthesis process, as shown in Table 1.

Entry Solvent Catalyst Time (h) Temp. (°C) Yield (%)
1EtOH37890
2H2O24100No reaction
3MeCN248258

Anti-inflammatory Activity

Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. In one study, a series of chromeno derivatives were screened for their ability to inhibit pro-inflammatory cytokines. The results showed that certain derivatives had an anti-inflammatory ratio comparable to dexamethasone, a standard corticosteroid used for treating inflammation .

Anticancer Activity

The anticancer potential of related compounds has also been explored. For example, derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The mechanism appears to involve apoptosis induction through modulation of the Bax/Bcl2 ratio, which is essential for cell survival .

Case Studies

  • Case Study on Inhibition of Cancer Cell Proliferation
    • A study reported that derivatives similar to our compound inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that substitutions on the phenyl rings significantly influenced activity.
  • Case Study on Anti-inflammatory Mechanisms
    • Another investigation focused on the anti-inflammatory mechanisms where compounds were shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase pathways. This inhibition correlated with reduced levels of inflammatory markers in vitro .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the target compound and various biological macromolecules. These studies suggest that hydrogen bonding and π-π stacking interactions play crucial roles in the binding affinity of the compound to its targets . Such interactions are pivotal for designing more potent analogs.

Scientific Research Applications

Research indicates that 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibits significant biological activities that make it a candidate for further investigation in therapeutic applications.

Cytotoxicity and Antiproliferative Effects

Studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxic Studies : In vitro studies have demonstrated that this compound can induce apoptosis in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves modulation of the Bax/Bcl-2 ratio, leading to increased apoptosis rates.
  • Antiproliferative Activity : The antiproliferative effects are quantified using the MTT assay. Related compounds have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation.

Case Studies

Several studies have highlighted the antitumor potential of this compound:

  • Antitumor Activity Study : A study involving chromeno-pyrimidine derivatives reported significant antitumor activity against human fibrosarcoma models (HT1080). The most active derivative exhibited an IC50 of 3 nM.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target enzymes. Molecular docking results suggest strong interactions with EGFR and VEGFR binding sites, providing insights into their potential as therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Features

Key analogs differ in substituent type, position, and heterocyclic core modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Chromeno-Pyrimidine Derivatives
Compound Name R6 Substituent R7 Substituent Molecular Formula Key Features
Target Compound 3-Fluorophenyl 4-Methoxyphenyl C25H19FN4O2 Enhanced lipophilicity (methoxy) and electron-withdrawing effects (fluorine)
7-(4-Methoxyphenyl)-6-phenyl analog (CID 3570461) Phenyl 4-Methoxyphenyl C26H22N4O2 Lacks fluorine; phenyl at R6 reduces electronegativity
2-Chloro-6-(2-fluorophenyl)-7-(4-methylphenyl) analog 2-Fluorophenyl 4-Methylphenyl C25H18ClFN4 Chlorine at position 2 increases steric bulk; methyl enhances hydrophobicity
6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl) analog (MFCD03684324) 3,4-Dimethoxyphenyl 2-Fluorophenyl C27H22FN4O3 Dual methoxy groups improve solubility; 2-fluorine alters ring electronics
7-(4-Bromophenyl)-6-(2-methoxyphenyl) analog (CID 4591825) 2-Methoxyphenyl 4-Bromophenyl C25H19BrN4O2 Bromine increases molecular weight; methoxy at R6 enhances π-π stacking

Electronic and Steric Effects

  • Fluorine Substituents : The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, stabilizing the aromatic system and influencing binding interactions (e.g., with enzyme active sites). Comparatively, analogs with 2-fluorophenyl (e.g., ) exhibit altered dipole moments due to ortho-substitution.
  • Methoxy Groups: The 4-methoxyphenyl substituent enhances lipophilicity and modulates solubility.

Q & A

Q. Optimization Strategies :

  • Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways .
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading to improve regioselectivity .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.35–7.44 ppm) and methoxy groups (δ 3.73–3.79 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 356.73 for analogs) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.046) .

Advanced: How can computational chemistry optimize synthesis and predict biological activity?

Methodological Answer:

  • Reaction Design : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization .
  • Docking Studies : Use software like AutoDock to predict binding affinities to tyrosine kinases or other targets (e.g., binding poses with ∆G = −8.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 3.2, high blood-brain barrier permeability) .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Validation : Combine enzymatic assays (IC50) with cellular viability tests (e.g., MTT assays) to confirm cytotoxicity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects or impurity profiles .

Advanced: What strategies improve regioselectivity in derivative synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -CN) to guide azo-coupling at specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the pyrimidine ring .
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling with >90% selectivity for para-substituted aryl groups .

Advanced: How does molecular modeling elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical moieties (e.g., fluorophenyl for hydrophobic interactions) using Schrödinger’s Phase .
  • MD Simulations : Run 100-ns trajectories to assess protein-ligand stability (e.g., RMSD < 2.0 Å for kinase-inhibitor complexes) .
  • QSAR Models : Develop regression models linking substituent electronegativity (e.g., Hammett constants) to IC50 values .

Advanced: How to design comparative studies with structural analogs?

Methodological Answer:

  • Analog Selection : Compare with pyrazolo[1,5-a]pyrimidine derivatives (e.g., 7-(4-chlorophenyl)-9-phenyl analogs) to assess halogen effects .
  • Biological Profiling : Test against shared targets (e.g., EGFR tyrosine kinase) under identical assay conditions .
  • Crystallographic Overlays : Align structures (e.g., PyMOL) to identify conformational differences impacting binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.